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Executive Summary

Phosphoinositide 3-kinase gamma (PI3Ky) has emerged as a critical regulator of the immunosuppressive
tumor microenvironment (TME), presenting a promising therapeutic target for cancer immunotherapy.
Unlike other PI3K isoforms primarily involved in cancer cell-intrinsic signaling, PI3Ky is predominantly
expressed in myeloid and other immune cells, where it functions as a master regulator of immune
suppression. This technical review synthesizes current understanding of PI3Ky's role in shaping the TME,
highlighting its function in myeloid cell trafficking, polarization, and metabolic reprogramming. Preclinical
evidence demonstrates that PI3Ky inhibition reprograms tumor-associated macrophages (TAMs) from
immunosuppressive M2-like to immunostimulatory M1-like phenotypes, reduces myeloid-derived
suppressor cell (MDSC) infiltration, and enhances cytotoxic T cell function. Furthermore, combination
strategies with immune checkpoint blockers (ICBs) show synergistic antitumor activity, providing strong
rationale for clinical development. This whitepaper provides a comprehensive analysis of PI3Ky biology,

therapeutic targeting strategies, and experimental approaches for investigating its function in the TME.

Introduction to PI3Ky Biology and Expression

PI3Ky Structure and Signaling
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PI3Ky is a Class IB phosphoinositide 3-kinase composed of a catalytic subunit (p110y) encoded by the
PIK3CG gene and regulatory subunits (p101 or p84). It is uniquely activated by G-protein coupled receptors
(GPCRs) rather than receptor tyrosine kinases, distinguishing it from other Class I PI3K isoforms [1]. Upon
activation, PI3Ky phosphorylates phosphatidylinositol  (4,5)-bisphosphate  (PIP2) to generate
phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for pleckstrin homology

(PH) domain-containing proteins including AKT and PDK1, initiating downstream signaling cascades [1].

Cellular Expression Patterns

PI3Ky expression is predominantly restricted to hematopoietic cells, with particularly high expression in
myeloid lineage cells including macrophages, neutrophils, and dendritic cells. Lower expression levels are
observed in lymphocytes, with minimal expression in non-hematopoietic tissues [1]. This restricted
expression pattern positions PI3Ky as an attractive therapeutic target with potentially reduced off-tissue

toxicity compared to broadly expressed isoforms.

Mechanisms of PI3Ky in Tumor Immune Suppression

Regulation of Myeloid Cell Function

PI3KYy signaling plays a multifaceted role in establishing the immunosuppressive TME through its regulation

of myeloid cell recruitment, polarization, and function:

e Macrophage Polarization: PI3Ky activation promotes transcription of immunosuppressive factors
including TGF-f8 and IL-10 through mTOR-dependent activation of C/EBP while simultaneously
inhibiting NF-kB signaling. This signaling axis drives differentiation of monocytes toward M2-like,
immunosuppressive TAMs rather than pro-inflammatory M1-like phenotypes [2]. PI3Ky inhibition
reverses this polarization, promoting M1-like characteristics and enhancing antigen presentation

capacity.

¢ Myeloid-Derived Suppressor Cell Recruitment and Function: PI3Ky regulates MDSC trafficking to

tumor sites and enhances their immunosuppressive capacity through metabolic reprogramming.
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Inhibition reduces MDSC infiltration and suppresses their production of arginase, reactive oxygen

species, and other immunosuppressive mediators [3].

e Neutrophil Migration: PI3Ky is essential for chemokine-directed neutrophil trafficking to
inflammatory sites, including tumors [1]. Genetic or pharmacological inhibition impairs integrin

activation and neutrophil recruitment.

The following diagram illustrates the key mechanistic roles of PI3Ky in shaping the immunosuppressive

tumor microenvironment:
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Figure 1: PI3Ky signaling establishes an immunosuppressive TME. GPCR activation triggers PI3Ky-
mediated signaling that promotes immunosuppressive myeloid cell recruitment and polarization, leading to

ICB resistance.

Metabolic Reprogramming of the TME

PI3KYy signaling contributes to the metabolic alterations characteristic of immunosuppressive myeloid cells

in the TME:

e TAM Metabolism: PI3Ky promotes oxidative phosphorylation and fatty acid oxidation in TAMs,

metabolic programs associated with M2-like polarization and immunosuppressive function [3].
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e MDSC Metabolism: The PI3K/AKT/mTOR pathway enhances oxidative phosphorylation and fatty
acid oxidation in MDSCs, supporting their survival and immunosuppressive activity within the

nutrient-deprived TME [3].

e T cell Suppression: Myeloid cell metabolic reprogramming driven by PI3Ky creates a metabolically
hostile TME for T cells, through mechanisms including nutrient depletion (arginine, tryptophan) and

accumulation of immunosuppressive metabolites (lactate, adenosine) [4].

Integration with Immune Checkpoint Pathways

PI3Ky signaling intersects with immune checkpoint regulation at multiple levels. Activation of the
PI3BK/AKT/mTOR pathway in tumor cells leads to upregulation of PD-L1 expression, enabling immune
evasion [5]. Additionally, PI3Ky-driven myeloid cells express additional immune checkpoints and
suppressive ligands that further inhibit T cell function. This mechanistic overlap provides a strong rationale

for combining PI3Ky inhibitors with ICBs.

Therapeutic Targeting of PI3Ky

PI3Ky Inhibitors in Development

Several selective PI3KYy inhibitors have been developed and evaluated in preclinical and clinical settings:

Table 1: Selective PI3Ky Inhibitors in Development

Development

Inhibitor Specificit Key Findings
P y Stage y 9
Eganelisib Selective Clinical trials Overcomes ICB resistance in myeloid-rich tumors;
(IP1-549) PI3Ky favorable safety profile in advanced solid tumors
[6][2]
TG100-115 PI3Ky/d Preclinical Demonstrates anti-tumor activity in multiple solid
inhibitor tumor models [6]
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Development

Inhibitor Specificity Key Findings
Stage
AS-604850 Selective Preclinical Validated as a tool compound for PI3Ky inhibition
PI3Ky in mechanistic studies [7]

Preclinical Efficacy Data

A 2024 systematic review and meta-analysis of preclinical studies provides compelling evidence supporting

PI3KYy inhibition [6]:

Table 2: Preclinical Efficacy of PI3Ky Inhibition

Parameter Monotherapy Combination Therapy Notes
Tumor Growth  Statistically significant but ~ More consistent and Combination with ICBs,
Inhibition heterogeneous response pronounced reduction chemotherapy, or

radiotherapy [6]

Overall Modest improvement Pronounced increase in ~ Demonstrated across
Survival median survival multiple tumor models [6]
Immune Reduced MDSC Enhanced CD8+ T cell Synergistic with anti-PD-
Effects infiltration; M1 activation and infiltration ~ 1/PD-L1 [6] [2]

macrophage shift

Clinical Translation and Combination Strategies

Early clinical trials demonstrate that PI3Ky inhibition is safe and can overcome resistance to ICBs.

Combination approaches represent the most promising application:

e With ICBs: In ovarian cancer models, PI3Ky inhibition sensitizes tumors to anti-PD-1 therapy by
modulating the PI3Ky-AKT-NF-kB pathway, reprogramming TAMs, decreasing MDSCs, and

increasing CD8+ T cells and proinflammatory factors [2].
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e With Chemotherapy: Enhanced efficacy has been observed in combination with various
chemotherapeutic regimens, potentially through enhanced immune activation alongside direct

cytotoxic effects [6].

e With Targeted Therapies: Rational combinations with other targeted agents are being explored,

particularly in tumors with specific oncogenic mutations.

The following diagram illustrates the mechanistic basis for combining PI3Ky inhibitors with immune

checkpoint blockade:
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Figure 2: PI3Ky inhibitors synergize with ICBs by reprogramming the TME and enhancing T cell function.

Experimental Approaches for Investigating PI3Ky
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In Vitro Models

Macrophage Polarization Assay:

¢ Protocol: Isolate monocytes from human peripheral blood or mouse bone marrow. Differentiate with
M-CSF (100 ng/mL, 6 days). Polarize with IL-4/IL-13 (20 ng/mL each, 48h) for M2 or IFN-y/LPS (20
ng/mL, 100 ng/mL, 24h) for M1. Treat with PI3Ky inhibitor during polarization.

¢ Readouts: Flow cytometry for CD206 (M2) vs. CD86 (M1); gPCR for Argl, Ym1 (M2) vs. iINOS, TNF-
a (M1); cytokine profiling by ELISA [2].

T Cell Suppression Assay:

e Protocol: Co-culture CFSE-labeled T cells (activated with anti-CD3/CD28) with MDSCs or TAMs at
varying ratios (1:1 to 1:8, immune suppressor:T cell). Treat with PI3Ky inhibitor. Analyze after 72-96h.
¢ Readouts: T cell proliferation (CFSE dilution); IFN-y production (ELISA); apoptosis (Annexin V) [3].

In Vivo Models

Syngeneic Mouse Tumor Models:

¢ Protocol: Implant syngeneic tumor cells (e.g., MC38, CT26, 4T1) subcutaneously into
immunocompetent mice. Randomize when tumors reach 50-100 mm3. Administer PI3Ky inhibitor (oral
gavage, typically 10-50 mg/kg daily); anti-PD-1/PD-L1 (IP, 5-10 mg/kg every 3-4 days); or
combination.

e Readouts: Tumor volume (2-3 times weekly); survival; endpoint immune profiling of TILs by flow
cytometry; IHC for CD8, F4/80, CD206; cytokine analysis [6] [2].

Genetic Knockout Models:

e Protocol: Utilize Pik3cg-/- mice or myeloid-specific conditional knockouts. Implant tumors and
compare growth vs. wildtype. Can be combined with bone marrow chimeras to delineate
hematopoietic vs. non-hematopoietic cell contributions.

¢ Readouts: Similar to pharmacological studies, with additional mechanistic depth [7].

Analytical Methods

Immune Profiling of TME:
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¢ Flow Cytometry Panels: Comprehensive panels should include markers for T cells (CD3, CD4, CD8,
CD44, CD62L, PD-1), myeloid cells (CD11b, Ly6G, Ly6C, F4/80, CD206, MHC-II), and activation
markers (CD69, CD86, Ki67) [6] [2].

¢ Spatial Analysis: Multiplex IHC/IF (e.g., CODEX, GeoMx) to assess cellular localization and
interactions within TME.

¢ Single-Cell RNA Sequencing: Unbiased characterization of cellular heterogeneity and transcriptional
states in response to PI3Ky inhibition [2].

Conclusion and Future Directions

PI3KYy represents a pivotal node in the regulation of immunosuppressive myeloid cells within the TME. The
accumulated preclinical and early clinical evidence strongly supports continued development of PI3Ky-

targeted therapies, particularly in combination with ICBs. Key future directions include:

o Biomarker Development: Identification of predictive biomarkers (e.g., myeloid cell density, PI3Ky
expression, PTEN status) to enable patient stratification.
¢ Next-Generation Inhibitors: Development of dual PI3Ky/d inhibitors and compounds with improved

pharmaceutical properties.

¢ Novel Combination Strategies: Rational combinations with other immunomodulatory agents,
targeted therapies, and cellular therapies.

¢ Understanding Resistance Mechanisms: Elucidation of adaptive responses to PI3Ky inhibition to
inform sequential or alternating treatment schedules.

The strategic inhibition of PI3Ky represents a promising approach to reprogram the TME from
immunosuppressive to immunostimulatory, potentially expanding the benefit of cancer immunotherapy to

broader patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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